Trifluoro(oxolan-1-ium-1-yl)boranuide

Beschreibung

Chemical Identity and Nomenclature

This compound, systematically designated under the International Union of Pure and Applied Chemistry nomenclature system, represents a well-defined coordination complex with the molecular formula C4H8BF3O. The compound possesses a molecular weight of 139.91 grams per mole and is registered under the Chemical Abstracts Service number 462-34-0. The European Inventory of Existing Commercial Chemical Substances number 207-325-9 provides additional regulatory identification for this compound.

The systematic nomenclature reflects the compound's structural complexity, incorporating the trifluoro designation for the three fluorine atoms bonded to the central boron atom, while the oxolan-1-ium-1-yl component describes the protonated tetrahydrofuran ring system. Alternative nomenclature systems have designated this compound as boron trifluoride tetrahydrofuran complex, emphasizing its formation through the coordination of boron trifluoride with tetrahydrofuran as a Lewis base. The molecular descriptor language representations include the Simplified Molecular Input Line Entry System notation as B-(F)(F)F and the International Chemical Identifier as InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2.

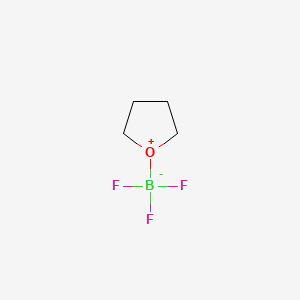

The compound exhibits distinct structural characteristics that define its chemical behavior and reactivity patterns. The boron atom adopts a tetrahedral geometry, coordinating with three fluorine atoms and the oxygen atom of the tetrahydrofuran ring. This coordination arrangement results in a stable adduct that maintains the Lewis acidic character of the boron center while providing enhanced stability compared to free boron trifluoride gas. The tetrahydrofuran ligand functions as a σ-donor, contributing electron density to the electron-deficient boron center and creating a thermodynamically favorable complex formation.

Historical Development and Scientific Significance

The development of this compound emerged from fundamental research into boron trifluoride complexation chemistry during the mid-twentieth century. Early investigations into boron trifluoride Lewis acid chemistry revealed the necessity for stabilizing the highly reactive gaseous form through coordination with suitable Lewis bases. The formation of stable ethereal complexes represented a significant advancement in synthetic methodology, providing researchers with convenient liquid forms of this powerful Lewis acid catalyst.

Industrial production methods for this compound have evolved to incorporate sophisticated manufacturing processes that ensure high purity and consistent quality. The synthesis typically involves the controlled reaction of boron trifluoride gas with tetrahydrofuran under carefully maintained conditions to prevent moisture contamination and unwanted side reactions. Modern industrial production utilizes vacuum distillation techniques and inert atmosphere conditions to minimize impurities and maximize yield efficiency. The development of commercial formulations often incorporates sulfur dioxide as a stabilizing agent to prevent peroxide formation during storage, with typical commercial preparations containing approximately 45.5% boron trifluoride content.

The scientific significance of this compound extends beyond its immediate synthetic applications to encompass fundamental advances in coordination chemistry and Lewis acid catalysis theory. Research investigations have revealed important insights into the thermodynamics of Lewis acid-base adduct formation, particularly regarding the influence of ethereal solvents on boron trifluoride reactivity. Computational studies utilizing density functional theory methods have provided detailed understanding of the electronic structure and bonding characteristics, revealing the nature of the dative bond between boron and oxygen atoms.

General Overview of Research Applications

This compound has established itself as a versatile reagent across numerous research domains, demonstrating particular utility in organic synthesis methodologies. The compound serves as an effective catalyst for deoxofluorination reactions, facilitating the conversion of alcohols and carbonyl compounds into their corresponding fluorinated derivatives. These transformations represent critical steps in the synthesis of organofluorine compounds, which have gained substantial importance in pharmaceutical development and materials science applications.

Polymerization chemistry represents another significant application area where this compound demonstrates exceptional utility. The Lewis acidic character enables initiation of cationic polymerization processes, particularly for cyclic ether monomers and other electron-rich substrates. Research investigations have explored its application in the synthesis of specialized polymer electrolytes, including methacrylate-based gel polymer systems that exhibit promising characteristics for energy storage applications. These materials demonstrate enhanced ionic conductivity and electrochemical stability, making them valuable components in advanced battery technologies.

| Research Application Domain | Specific Applications | Key Advantages |

|---|---|---|

| Organic Synthesis | Deoxofluorination reactions | High selectivity and efficiency |

| Pharmaceutical Chemistry | Synthesis of receptor antagonists | Enables complex molecular transformations |

| Polymerization | Cationic polymerization initiation | Controlled reaction conditions |

| Materials Science | Gel polymer electrolyte synthesis | Enhanced electrochemical properties |

| Semiconductor Industry | Dopant applications | Precise electronic property modification |

The pharmaceutical industry has recognized the significant value of this compound in synthesizing biologically active molecules. Research applications include the preparation of neurokinin-1 receptor antagonists, which represent important therapeutic targets for various neurological conditions. Additionally, the compound has proven instrumental in synthesizing selective serotonin reuptake inhibitors, demonstrating its utility in developing compounds with complex molecular architectures required for pharmaceutical applications.

Advanced materials research has increasingly incorporated this compound in developing novel electrochemical systems. Recent investigations have focused on polyphosphazene-based polymer electrolytes modified with boron trifluoride anionic side groups. These materials exhibit enhanced lithium ion conductivity and improved dendrite suppression capabilities compared to conventional polymer electrolytes. The incorporation of trifluoroborate groups creates immobilized anionic sites that facilitate lithium ion transport while maintaining mechanical stability through radiation crosslinking processes.

Semiconductor manufacturing represents an emerging application area where this compound serves as a dopant for electronic device fabrication. The controlled release of boron trifluoride enables precise modification of semiconductor electrical properties, contributing to the development of advanced electronic components. Research efforts continue to explore optimization of doping processes and investigation of novel semiconductor materials that benefit from this compound's unique properties.

Eigenschaften

IUPAC Name |

trifluoro(oxolan-1-ium-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMZNNGTHKHCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]([O+]1CCCC1)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-34-0 | |

| Record name | (T-4)-Trifluoro(tetrahydrofuran)boron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reaction Pathway

The core synthetic route involves the complexation of boron trifluoride with tetrahydrofuran (THF), resulting in a stable adduct, This compound . This process typically proceeds via the following steps:

- Reaction of BF₃ gas with THF under strictly anhydrous conditions, often in a sealed vessel or under inert atmosphere (nitrogen or argon) to prevent hydrolysis or moisture interference.

- The formation of a Lewis acid-base adduct where the oxygen atom of THF coordinates to boron, stabilizing the complex.

Reaction Conditions and Parameters

Synthesis Procedure

- Preparation of Inert Environment : The reaction vessel is purged with inert gas to eliminate moisture and oxygen.

- Introduction of BF₃ : Boron trifluoride gas is bubbled or condensed into cooled anhydrous THF under controlled conditions.

- Complex Formation : The mixture is stirred at low temperature (often 0°C) to facilitate complexation.

- Isolation : The resulting complex is purified via distillation or recrystallization under inert atmosphere to prevent hydrolysis.

Industrial and Laboratory Production Methods

Method 1: Gas-Phase Complexation

- Process : BF₃ gas is directly introduced into liquid THF in a sealed reactor under inert atmosphere, with temperature control to prevent runaway reactions.

- Advantages : High purity, rapid formation, suitable for large-scale production.

- Notes : Reaction is often monitored via in-situ NMR or IR spectroscopy to confirm complex formation.

Method 2: Vapor-Phase Complexation under Vacuum

- Process : Both BF₃ vapor and THF vapor are simultaneously introduced into a vacuum chamber, allowing instant complexation.

- Advantages : Minimizes moisture exposure and reduces impurities.

- Application : Mainly used in industrial settings for producing high-purity complexes.

Analytical Confirmation and Quality Control

Spectroscopic Techniques

Purity and Stability

- Purity is assessed via HPLC, NMR, and IR.

- Stability is maintained by storing under inert atmosphere and in moisture-free conditions, as exposure to water causes hydrolysis, releasing BF₃.

Summary Data Table

Analyse Chemischer Reaktionen

Types of Reactions: Trifluoro(oxolan-1-ium-1-yl)boranuide undergoes various types of chemical reactions, including:

Deoxofluorination: It is used to convert alcohols and carbonyl compounds into their corresponding fluorinated derivatives.

Hydroboration-Oxidation: This reaction involves the addition of borane to alkenes, followed by oxidation to form alcohols.

Polymerization Initiation: It acts as a catalyst in the polymerization of certain monomers.

Common Reagents and Conditions:

Deoxofluorination: Common reagents include alcohols and carbonyl compounds, with the reaction typically carried out under anhydrous conditions.

Hydroboration-Oxidation: Reagents include alkenes and borane, with the reaction performed at low temperatures to ensure selective addition.

Major Products:

Deoxofluorination: Fluorinated alcohols and carbonyl compounds.

Hydroboration-Oxidation: Alcohols with retained stereochemistry.

Wissenschaftliche Forschungsanwendungen

Trifluoro(oxolan-1-ium-1-yl)boranuide plays a significant role in medicinal chemistry, particularly in the synthesis of biologically active compounds:

- Pharmaceutical Intermediates : It is utilized in the production of various pharmaceutical agents, including NK1 receptor antagonists and selective serotonin reuptake inhibitors (SSRIs). Its ability to facilitate complex organic transformations makes it invaluable in drug development .

- Synthesis of Natural Products : The compound contributes to the synthesis of complex polyketide natural products, which are often used for their therapeutic properties .

Advanced Material Science

The unique properties of this compound extend into materials science:

- Gel Polymer Electrolytes : It is involved in the creation of methacrylate-based gel polymer electrolytes that exhibit promising characteristics for energy storage applications. These materials are essential for developing efficient batteries and supercapacitors .

Mechanistic Insights

Understanding the mechanism of action for this compound is crucial for optimizing its use:

Target Functional Groups

As a Lewis acid, it interacts with electron-rich sites on various organic substrates, enhancing their reactivity. This interaction facilitates essential chemical transformations necessary for synthesizing complex molecules.

Biochemical Pathways

While specific biological activities are not extensively documented, similar compounds often exhibit interesting biochemical properties due to their reactivity. Further studies are needed to explore potential biological interactions and therapeutic effects .

Wirkmechanismus

The mechanism of action of boron trifluoride tetrahydrofuran complex primarily involves its role as a Lewis acid. It can accept electron pairs from donor molecules, facilitating various chemical transformations. In hydroboration-oxidation reactions, for example, the complex helps in the addition of borane to alkenes, followed by oxidation to form alcohols . The molecular targets and pathways involved include the activation of electrophilic centers in substrates, enabling nucleophilic attack and subsequent reaction progression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Boron Trifluoride Complexes

Boron trifluoride forms stable adducts with ethers and amines. Below is a detailed comparison with structurally related compounds:

Structural and Molecular Properties

*Calculated based on constituent molecular weights.

Key Observations:

- Stability : THF complexes (e.g., this compound) exhibit higher thermal and hydrolytic stability compared to dimethyl or diethyl ether adducts due to THF’s stronger Lewis basicity .

- Reactivity : Dimethyl ether-BF₃ adducts are more prone to dissociation, making them more reactive in Friedel-Crafts alkylation .

Notable Findings:

Stability and Toxicity

- Decomposition : BF₃-ether complexes release BF₃ gas upon heating or hydrolysis. THF adducts decompose at higher temperatures (~150°C) compared to dimethyl ether analogs (~80°C) .

- Toxicity : Boron trifluoride complexes produce hazardous byproducts (e.g., carbonyl fluoride) upon decomposition, requiring stringent handling .

Biologische Aktivität

Trifluoro(oxolan-1-ium-1-yl)boranuide is a boron-containing compound notable for its unique structure and catalytic properties. With a molecular formula of CHBFO and a molecular weight of approximately 139.91 g/mol, this compound primarily functions as a Lewis acid catalyst in various organic reactions. This article explores its biological activity, potential applications in medicinal chemistry, and relevant research findings.

This compound is synthesized through the reaction of boron trifluoride with oxolane derivatives under controlled conditions. The Lewis acidity of boron trifluoride facilitates the formation of the oxolanium ion, which is crucial for the final product formation. Its structure allows it to engage effectively with various functional groups in organic substrates, enhancing its reactivity in chemical transformations.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds within this class often exhibit significant biochemical properties due to their reactivity. They may interact with biological molecules, potentially influencing metabolic pathways or serving as intermediates in drug synthesis.

The compound's role as a Lewis acid allows it to coordinate with electron-rich sites in biological molecules, enhancing reactivity and enabling diverse chemical transformations. This property is critical for its application in synthesizing biologically active molecules, including pharmaceuticals.

Applications in Medicinal Chemistry

This compound has been implicated in the synthesis of various biologically active compounds:

- Deoxofluorination Reactions : It converts alcohols and carbonyl compounds into fluorinated derivatives, which are essential in drug development.

- Hydroboration-Oxidation : This reaction involves adding borane to alkenes, followed by oxidation to form alcohols with retained stereochemistry, useful for synthesizing complex molecules.

These reactions are vital for creating intermediates used in pharmaceuticals such as NK1 receptor antagonists and selective serotonin reuptake inhibitors.

Case Studies and Research Findings

Research indicates that this compound can facilitate the synthesis of compounds that inhibit specific proteins associated with cancer, such as the G12C mutant KRAS protein. These inhibitors represent a promising avenue for targeted cancer therapies .

Comparative Analysis

A comparison of this compound with other boron-containing compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tris(pentafluorophenyl)borane | CHB | Highly stable, used in advanced materials |

| Boron Trifluoride | BF | Common Lewis acid, widely used in organic synthesis |

| Potassium Trifluoroborate | CHBFK | Utilized in cross-coupling reactions |

| This compound | CHBFO | Unique oxolanium structure enhances catalytic properties |

This table illustrates that this compound's oxolanium structure imparts distinct catalytic properties not found in simpler boron compounds.

Q & A

Basic Research Questions

Q. How is Trifluoro(oxolan-1-ium-1-yl)boranuide synthesized, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound is typically synthesized via the reaction of boron trifluoride (BF₃) with tetrahydrofuran (THF) under anhydrous conditions, forming a stable Lewis acid complex. Key steps include maintaining inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis. Purity is confirmed using ¹⁹F NMR to detect free BF₃ (δ ~ -148 ppm) and ¹H/¹³C NMR to verify THF coordination. Single-crystal X-ray diffraction (XRD) is critical for structural confirmation, employing programs like SHELXL for refinement .

Q. What are the critical considerations for handling and storing this compound to ensure stability?

- Methodological Answer : The compound is moisture-sensitive and requires storage in sealed, desiccated containers under inert gas. Degradation can be monitored via periodic NMR analysis. Avoid exposure to protic solvents, as they displace THF, releasing reactive BF₃. Safety protocols (e.g., fume hoods, PPE) are essential due to BF₃’s toxicity .

Q. How does the coordination environment of THF influence the compound’s Lewis acidity?

- Methodological Answer : The THF ligand stabilizes the boron center, reducing its Lewis acidity compared to free BF₃. Titration experiments with Lewis bases (e.g., pyridine) or computational studies (e.g., Natural Bond Orbital analysis) quantify acidity. IR spectroscopy tracks shifts in B-F stretching modes (~1450 cm⁻¹) upon coordination .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data regarding structural parameters?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., B-F vs. B-O distances) arise from XRD thermal motion artifacts or DFT functional limitations. Cross-validation using neutron diffraction (for precise H-atom positions) and hybrid functionals (e.g., B3LYP-D3) improves accuracy. Programs like ORTEP for Windows aid in visualizing anisotropic displacement ellipsoids .

Q. How can factorial design optimize reaction conditions for catalytic applications of this compound?

- Methodological Answer : A 2³ factorial design evaluates variables (temperature, solvent polarity, catalyst loading) on reaction yield. Response Surface Methodology (RSM) identifies optimal conditions while minimizing side reactions (e.g., THF decomposition). Statistical tools like JMP or Minitab analyze interactions between factors .

Q. What mechanistic insights can be gained from isotopic labeling studies of this boranuide complex?

- Methodological Answer : Deuterated THF (d₈-THF) or ¹¹B-enriched BF₃ tracks ligand exchange kinetics via ²H/¹¹B NMR. Kinetic isotope effects (KIE) reveal rate-determining steps in catalytic cycles. Mass spectrometry (HRMS-ESI) detects intermediates in situ .

Q. How does the compound’s reactivity differ in non-polar vs. polar aprotic solvents?

- Methodological Answer : Conductivity measurements and UV-Vis spectroscopy (e.g., charge-transfer transitions) assess solvation effects. In toluene, the compound exists as a tight ion pair, while in dichloromethane, ion dissociation enhances catalytic activity. Computational solvent models (COSMO-RS) predict solvation free energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.